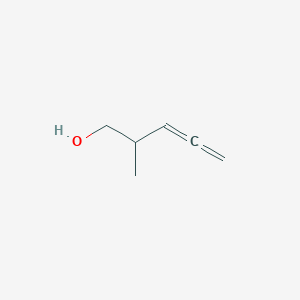
2-Methylpenta-3,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpenta-3,4-dien-1-ol: is an organic compound with the molecular formula C6H10O. It is a member of the class of compounds known as alcohols, specifically an allylic alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From Propargyl Alcohol:
Step 1: Propargyl alcohol is subjected to a reaction with formaldehyde in the presence of a base such as sodium hydroxide to form 2-methylpenta-3,4-dien-1-ol.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring for several hours.
-
From 3-Methyl-1,4-pentadiyne-3-ol:
Step 1: 3-Methyl-1,4-pentadiyne-3-ol is synthesized using perrhenate- and molybdenum (VI)-catalysts.
Step 2: The compound undergoes rearrangement to form this compound.
Reaction Conditions: The reaction is carried out under reflux conditions with the catalysts mentioned above.
Industrial Production Methods:
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of 2-methylpenta-3,4-dien-1-ol can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the compound into saturated alcohols.
-
Substitution:
Reagents: Halogenating agents such as hydrogen bromide or hydrogen chloride.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in the presence of a solvent like dichloromethane.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with various biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-methylpenta-3,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, ultimately leading to the observed effects.
Comparación Con Compuestos Similares
- 3-Methylpenta-1,4-diene-3-ol
- 2-Methylpenta-1,4-diene
- 3-Methylpenta-2,4-dien-1-ol
Comparison:
- 3-Methylpenta-1,4-diene-3-ol: Similar structure but differs in the position of the double bonds and hydroxyl group.
- 2-Methylpenta-1,4-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- 3-Methylpenta-2,4-dien-1-ol: Similar structure but differs in the position of the double bonds, affecting its reactivity and chemical properties.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4,6-7H,1,5H2,2H3 |
Clave InChI |
DMGVRWZGBNIGJR-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13597674.png)
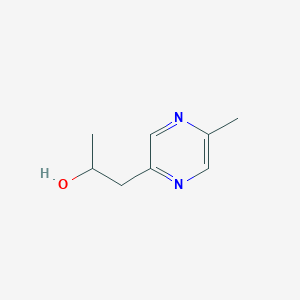

![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)

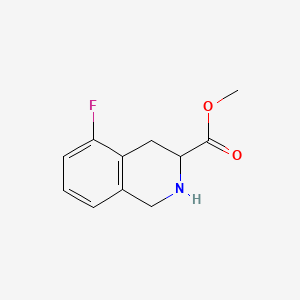
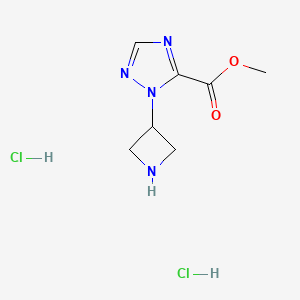
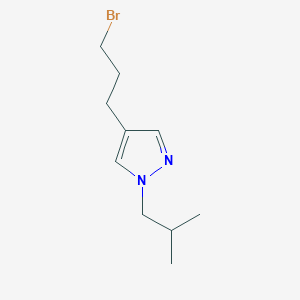
![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
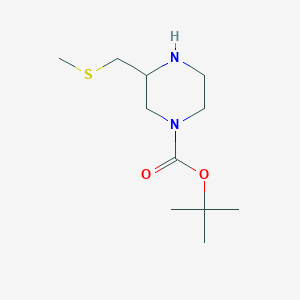
![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)

